Product packaging for Benzyl 3-chloropropanoate(Cat. No.:CAS No. 6282-07-1)

Benzyl 3-chloropropanoate

Cat. No.: B3031698
CAS No.: 6282-07-1
M. Wt: 198.64 g/mol
InChI Key: OOQHRQQUQCZZHF-UHFFFAOYSA-N
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Description

Benzyl 3-chloropropanoate (CAS 6282-07-1) is a halogenated ester that serves as a versatile synthetic intermediate and organic building block in modern chemical research . Its molecular structure, featuring a reactive carbon-chlorine bond and a benzyl ester group, makes it a valuable precursor for constructing more complex molecules in diverse fields such as pharmaceuticals, materials science, and biochemical research . The compound's primary research value lies in its dual functionality; the chloro group is susceptible to nucleophilic substitution reactions, allowing for chain elongation and functional group interconversion, while the benzyl ester acts as a common protecting group for carboxylic acids, which can be selectively removed under mild conditions like hydrogenolysis . As a 3-chloropropanoate ester, it is part of a class of important intermediates in the production of fine chemicals . From a synthetic chemistry perspective, it can be prepared via classic esterification routes or through the addition of in-situ generated hydrogen chloride to acrylate esters . Please handle with care; this compound may cause skin and eye irritation . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B3031698 Benzyl 3-chloropropanoate CAS No. 6282-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHRQQUQCZZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278062
Record name Benzyl 3-chloropropanoate
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Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-07-1
Record name NSC404503
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Record name NSC5954
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl 3-chloropropanoate
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Synthetic Methodologies and Strategic Route Design

Established Laboratory-Scale Synthesis Routes

The laboratory-scale synthesis of Benzyl (B1604629) 3-chloropropanoate (B8744493) can be achieved through several well-established methods. These routes primarily involve the formation of the ester bond and the introduction of the chlorine atom.

Esterification Reactions of Carboxylic Acids and Alcohols

A primary and straightforward method for the synthesis of Benzyl 3-chloropropanoate is the direct esterification of 3-chloropropanoic acid with benzyl alcohol. This reaction, a classic example of Fischer-Speier esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. athabascau.camasterorganicchemistry.combyjus.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed. byjus.comlibretexts.org

Another effective method involves the reaction of benzyl alcohol with 3-chloropropionyl chloride, the acid chloride derivative of 3-chloropropanoic acid. athabascau.ca This method is generally faster and not reversible, often leading to higher yields of the desired ester. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. A similar procedure for the synthesis of the isomeric Benzyl 2-chloropropanoate has been reported, providing a high yield of the product.

Table 1: Comparison of Esterification Methods for Benzyl Propanoate Synthesis
MethodReactantsCatalyst/BaseTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Esterification 3-Chloropropanoic acid, Benzyl alcoholConcentrated H₂SO₄ or HClHeating under refluxReadily available starting materialsReversible reaction, may require removal of water
Acyl Chloride Method 3-Chloropropionyl chloride, Benzyl alcoholPyridine or other non-nucleophilic baseCooled conditions, then room temperatureHigh yield, irreversible3-Chloropropionyl chloride is moisture-sensitive

Halogenation Reactions in Propanoate Synthesis

The introduction of the chlorine atom at the 3-position of a propanoate backbone is a key step that can be achieved through various halogenation reactions. While the direct halogenation of benzyl propanoate at the 3-position is challenging due to potential side reactions on the aromatic ring and the benzylic position, the synthesis of the precursor, 3-chloropropanoic acid, often involves a halogenation step.

One common industrial method for the preparation of 3-chloropropanoic acid is the hydrochlorination of acrylic acid. This process involves the addition of hydrogen chloride across the double bond of acrylic acid. google.com

Utilization of In Situ Generated Reagents for Chloropropanoate Formation

In some synthetic strategies, the chlorinating agent can be generated in situ. This approach can offer advantages in terms of safety and reactivity. For instance, a mixture of an oxidant and a chloride source can produce a reactive chlorine species that can then participate in the chlorination of a suitable substrate. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the concept is well-established in organic synthesis for the chlorination of various organic molecules. nih.govnih.gov One patented method for the preparation of 3-chloropropionate involves the use of a lower acid chloride in the presence of an alcohol and an acrylate (B77674), where hydrogen chloride is generated in situ to participate in the addition reaction. google.com

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and related halogenated esters can benefit from such advanced catalytic approaches.

Acid-Catalyzed Esterification Processes

As mentioned in the Fischer-Speier esterification, acid catalysts are crucial. athabascau.camasterorganicchemistry.combyjus.comlibretexts.org While traditional catalysts include strong mineral acids like sulfuric acid, modern approaches may utilize solid acid catalysts. These heterogeneous catalysts can offer advantages such as easier separation from the reaction mixture and potential for recycling. Examples of solid acid catalysts that have been used for esterification reactions include various zeolites and ion-exchange resins. These catalysts provide acidic sites to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. organic-chemistry.org

Table 2: Acid Catalysts in Esterification Reactions
Catalyst TypeExamplesAdvantages
Homogeneous Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH)High catalytic activity
Heterogeneous Zeolites, Nafion, Amberlyst resinsEase of separation, reusability, potentially milder reaction conditions

Transition Metal-Catalyzed Coupling in Related Halogenated Esters

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not a primary method for the synthesis of the parent this compound, transition metal-catalyzed cross-coupling reactions are highly relevant for the further functionalization of this molecule and related halogenated esters. nih.govmdpi.comrsc.org

For instance, the chlorine atom in this compound can be substituted in cross-coupling reactions. Palladium, nickel, and copper catalysts are commonly employed for reactions such as Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of a wide variety of substituents at the 3-position of the propanoate chain. mdpi.comorganicreactions.org These reactions typically involve the coupling of an organometallic reagent with the alkyl halide. The development of these catalytic systems has significantly expanded the synthetic utility of halogenated esters, enabling the construction of complex molecular architectures. nih.govmdpi.comrsc.org

Photoredox Catalysis for Chloropropanoate Derivatives

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions. This approach utilizes light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide range of chemical transformations. wikipedia.org The versatility of this method allows for the formation of new chemical bonds that are often challenging to create using traditional thermal methods. du.ac.in

In the context of chloropropanoate derivatives, photoredox catalysis offers innovative pathways for their synthesis and functionalization. For instance, a visible-light-promoted procedure has been developed for the construction of spirocyclopropyl succinimides and cyclopropyl-acetamides starting from methyl 4-chloro-2-methylenebutanoate, a related chloropropanoate derivative. nih.gov This transformation proceeds through a radical addition and cyclization cascade, showcasing the ability of photoredox methods to tolerate valuable functional groups and facilitate complex molecular constructions. nih.gov The key advantage of this catalytic system is its ability to operate under gentle conditions, using endlessly renewable solar energy as a driving force, which minimizes side reactions and enhances functional group compatibility. acs.org

The general mechanism involves a photocatalyst, typically a transition metal complex (like iridium or ruthenium) or an organic dye, which absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer with a substrate to form a radical ion, initiating the desired chemical cascade. wikipedia.org This strategy of generating radical species in a controlled manner is fundamental to the precise synthesis of high-value chemical products. acs.org

Industrial Production Methods and Process Optimization Considerations

The industrial-scale synthesis of 3-chloropropanoate esters, including the benzyl ester, requires methods that are safe, efficient, and economically viable. A prominent industrial method involves the reaction of an acrylate ester with hydrogen chloride. One innovative approach generates hydrogen chloride in situ from the reaction of a lower acyl chloride with an anhydrous alcohol in the presence of the acrylate raw material. This process avoids the direct handling of corrosive hydrogen chloride gas, which mitigates safety risks and reduces corrosion to pipelines and equipment.

This in situ method offers several advantages for industrial production:

Enhanced Safety: It eliminates the need to store and transport gaseous hydrogen chloride.

High Reactant Utilization: The hydrogen chloride is generated directly in the reaction mixture, leading to high utilization efficiency.

Reduced Waste: The process is designed to be more environmentally friendly with fewer waste streams ("three wastes").

Cost-Effectiveness: It avoids the use of 3-chloropropionic acid as a starting material, which can be more expensive and associated with significant pollution in its own manufacturing process.

Process optimization is critical for maximizing yield and ensuring economic feasibility. Key parameters that must be controlled and optimized include reaction temperature, catalyst loading, and the molar ratio of reactants. Response surface methodology (RSM) is a statistical tool that can be effectively employed to study the effects of these variables and determine the optimal operating conditions. For the related synthesis of benzyl propionate (B1217596), studies have shown that factors like catalyst amount, alcohol-to-acid ratio, and temperature significantly impact the conversion rate and final yield.

Furthermore, modern industrial processes are increasingly shifting from batch to continuous manufacturing. Continuous flow synthesis offers benefits such as improved heat and mass transfer, better process control, and enhanced safety. A continuous process for a related compound, N-benzylhydroxylamine hydrochloride, was optimized by systematically investigating feed flow rate and material concentration, leading to a significant reduction in the required excess of one of the reactants. This highlights the potential for continuous flow technology to improve the efficiency and sustainability of this compound production.

Below is a table summarizing key considerations for process optimization.

ParameterConsiderationImpact on ProcessOptimization Goal
Reactant Molar Ratio The ratio of acrylate to the HCl-generating species (acyl chloride and alcohol).Affects reaction completeness and can lead to side products if not balanced.Maximize conversion of the limiting reagent while minimizing excess.
Temperature Controls the rate of reaction and the formation of byproducts.Higher temperatures increase reaction rate but may promote polymerization or degradation.Find the optimal temperature that maximizes yield in a reasonable timeframe without significant byproduct formation.
Catalyst Loading In esterification reactions, the amount of acid catalyst used.Affects reaction rate. Too much can lead to corrosion and difficult workup.Use the minimum amount of catalyst required to achieve the desired reaction rate.
Residence Time In a continuous flow setup, the time reactants spend in the reactor.Determines the extent of conversion.Optimize for maximum conversion without allowing for the formation of degradation products.

Stereoselective Synthesis and Chiral Analogue Preparation

The synthesis of specific stereoisomers (enantiomers or diastereomers) of a molecule is crucial in the pharmaceutical and agrochemical industries, as different isomers often exhibit vastly different biological activities. wikipedia.org Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, can be approached through several strategic routes. wikipedia.org

For chloropropanoate derivatives, achieving stereoselectivity typically involves one of the following methods:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The steric bulk of the auxiliary directs alkylation to one face of the molecule, thereby creating a new stereocenter with high selectivity. wikipedia.org Similarly, Evans oxazolidinones are widely used to direct stereoselective aldol, alkylation, and acylation reactions. wikipedia.orgtcichemicals.com

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. acs.org For instance, the enantioselective α-chlorination of tertiary silyl (B83357) ketene (B1206846) acetals can be achieved using a chiral squaramide catalyst that activates the reactants through hydrogen bonding. nih.gov Another powerful method is the catalytic asymmetric chloroamination of α,β-unsaturated esters, which uses a chiral scandium complex to produce β-chloro-α-amino acid derivatives with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. acs.org

Enzymatic Kinetic Resolution: This method utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols and esters through stereoselective acylation or hydrolysis. nih.govmdpi.com For example, Candida antarctica lipase (B570770) B (CalB) is a highly selective and thermostable enzyme used in the kinetic resolution of various chiral alcohols. nih.gov In a dynamic kinetic resolution (DKR), the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single, pure enantiomer. nih.gov

The table below outlines these primary strategies for preparing chiral analogues.

StrategyDescriptionKey FeaturesExample Application Area
Chiral Auxiliary A recoverable chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. wikipedia.orgsigmaaldrich.comStoichiometric use of the auxiliary is required; involves additional steps for attachment and removal. wikipedia.orgStereoselective alkylation of carboxylic acid derivatives. wikipedia.org
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. acs.orgHighly efficient; a small amount of catalyst can produce a large amount of product.Enantioselective chlorination or chloroamination reactions. nih.govacs.org
Enzymatic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. nih.govHigh enantioselectivity under mild conditions; limited to 50% yield unless paired with racemization (DKR). nih.govSeparation of racemic esters or alcohols via selective hydrolysis or acylation. nih.gov

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Chlorinated Moiety

The chlorine atom in benzyl (B1604629) 3-chloropropanoate (B8744493) is susceptible to displacement by various nucleophiles, a characteristic reaction of alkyl halides. This allows for the introduction of diverse functional groups at the 3-position of the propanoate chain.

Reactions with Oxygen-Based Nucleophiles

The reaction of benzyl 3-chloropropanoate with oxygen-based nucleophiles, such as alcohols and phenols, can lead to the formation of ether linkages. This type of reaction, often catalyzed by a base, proceeds via a nucleophilic substitution mechanism. For instance, in the presence of a suitable base, an alkoxide or phenoxide ion can be generated, which then acts as the nucleophile to displace the chloride ion.

The etherification of benzylic alcohols, a related reaction, can be catalyzed by iron(III) chloride, with electron-donating groups on the aromatic ring generally leading to higher reactivity. nih.gov Another method for the chemoselective etherification of benzyl alcohols utilizes 2,4,6-trichloro-1,3,5-triazine and an alcohol, catalyzed by dimethyl sulfoxide, proceeding through a carbocation intermediate. organic-chemistry.org While these examples involve the formation of benzyl ethers from benzyl alcohols, the underlying principle of nucleophilic attack by an oxygen species is relevant to the reactions of this compound.

Nucleophile Reagent/Catalyst Product Type
Alcohol (ROH) Base (e.g., NaH) 3-alkoxypropanoate ester
Phenol (ArOH) Base (e.g., K₂CO₃) 3-aryloxypropanoate ester

Reactions with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, can react with this compound to form β-amino esters. These reactions are fundamental in the synthesis of various biologically active molecules and pharmaceutical intermediates. nih.govmdpi.com The reaction typically proceeds via an S\N2 mechanism where the nitrogen atom of the amine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

The synthesis of β-amino esters is a well-established area of organic chemistry, with various methods developed to achieve this transformation. nih.govmdpi.comscielo.br For example, the conjugate addition of lithium amides to α,β-unsaturated esters is a key step in some asymmetric syntheses of β-amino esters. While not a direct substitution on a chloro-precursor, it highlights the importance of the β-amino ester scaffold. In the context of this compound, direct amination provides a straightforward route to this class of compounds.

Nucleophile Product Type
Ammonia (NH₃) Benzyl 3-aminopropanoate
Primary Amine (RNH₂) Benzyl 3-(alkylamino)propanoate
Secondary Amine (R₂NH) Benzyl 3-(dialkylamino)propanoate

Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react readily with this compound to form thioethers. msu.edu The high nucleophilicity of sulfur compounds ensures that these reactions are often efficient. msu.edu The reaction mechanism is typically an S\N2 displacement of the chloride.

The synthesis of thioethers from alkyl halides is a common transformation in organic synthesis. organic-chemistry.org Various methods exist for the formation of C-S bonds, including the use of thiourea (B124793) as an odorless sulfur source in reactions with organic halides. taylorandfrancis.com Copper-catalyzed coupling of benzyl alcohols with thiols has also been developed as an efficient method for synthesizing benzyl thioethers. nih.govresearchgate.net In the case of this compound, the reaction with a thiol in the presence of a base provides a direct route to the corresponding 3-thio-substituted propanoate ester.

Nucleophile Reagent/Catalyst Product Type
Thiol (RSH) Base (e.g., Et₃N) 3-(alkylthio)propanoate ester
Thiophenol (ArSH) Base (e.g., K₂CO₃) 3-(arylthio)propanoate ester

Ester Hydrolysis Pathways under Varying Conditions

The ester functional group in this compound can be cleaved through hydrolysis to yield benzyl alcohol and 3-chloropropanoic acid. This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanisms

The mechanism can be described by the following steps:

  • Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). chemguide.co.uk
  • Nucleophilic attack by water on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk
  • Proton transfer from the attacking water molecule to the ester's alkoxy group.
  • Elimination of the protonated alcohol (benzyl alcohol) as a leaving group, reforming the carbonyl group.
  • Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst. chemguide.co.uk
  • The kinetics of acid-catalyzed ester hydrolysis are often studied to determine the reaction rate and order. scribd.comyoutube.com

    Base-Catalyzed Hydrolysis Mechanisms

    Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgjove.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.orgorganicchemistrytutor.com

    The generally accepted mechanism for base-catalyzed ester hydrolysis (BAC2) involves the following steps:

  • Nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
  • Elimination of the alkoxide ion (benzyloxide in this case) from the tetrahedral intermediate, which reforms the carbonyl group of the carboxylic acid. masterorganicchemistry.comlibretexts.org
  • An acid-base reaction occurs where the highly basic alkoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol (benzyl alcohol). masterorganicchemistry.comlibretexts.org
  • An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. organicchemistrytutor.com
  • This process is effectively irreversible because the final deprotonation step drives the reaction to completion, as the resulting carboxylate anion is resonance-stabilized and less susceptible to further nucleophilic attack. libretexts.orgjove.com

    Condition Catalyst Key Intermediate Final Products (after workup) Reversibility
    Acidic H₃O⁺ Protonated Carbonyl 3-Chloropropanoic Acid & Benzyl Alcohol Reversible
    Basic OH⁻ Tetrahedral Alkoxide 3-Chloropropanoic Acid & Benzyl Alcohol Irreversible

    Reduction Chemistry and Product Formation

    The reduction of this compound can proceed via different pathways depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester functionality. masterorganicchemistry.com This reaction typically yields benzyl alcohol and 3-chloropropan-1-ol through the cleavage of the ester bond and subsequent reduction of the resulting carboxylate and benzyl fragments.

    Catalytic hydrogenation presents another avenue for the reduction of this compound. Using catalysts such as palladium on carbon (Pd/C), it is possible to achieve hydrogenolysis of the benzyl group, cleaving the benzyl-oxygen bond to produce toluene (B28343) and 3-chloropropanoic acid. google.comorganicchemistrydata.orgorganic-chemistry.org The reactivity of the carbon-chlorine bond towards reduction under these conditions can vary. While some catalytic systems are designed to be chemoselective for other functional groups, others may also lead to the reduction of the C-Cl bond. rsc.orgscirp.org The choice of catalyst and reaction conditions is therefore crucial in determining the final product distribution. For instance, the use of specific inhibitors can prevent the cleavage of benzyl ethers during hydrogenation, highlighting the tunability of these reactions. organic-chemistry.org

    The following table summarizes the expected products from the reduction of this compound with different reagents.

    ReagentProduct(s)Reaction Type
    Lithium Aluminum Hydride (LiAlH₄)Benzyl alcohol, 3-chloropropan-1-olEster Reduction
    H₂ / Palladium on Carbon (Pd/C)Toluene, 3-Chloropropanoic AcidHydrogenolysis

    Cross-Coupling Reactions Involving Halo-Esters

    This compound, as a halo-ester, can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools in organic synthesis for constructing complex molecular frameworks. nih.gov Iron, nickel, and cobalt catalysts have emerged as effective and more sustainable alternatives to traditional palladium catalysts for these transformations. nih.govnih.gov

    Reductive cross-coupling has become a prominent strategy for the union of two electrophiles, such as a halo-ester and an aryl halide. chemrxiv.orgnsf.gov This approach avoids the pre-formation of organometallic reagents and often proceeds under mild conditions. chemrxiv.orgrsc.org In a typical nickel-catalyzed reductive cross-coupling, a stoichiometric reductant, such as manganese metal (Mn⁰), is used to turn over the catalytic cycle. acs.orgacs.org For instance, the coupling of ethyl 3-chloropropanoate with a substituted 2-chloropyridine (B119429) has been achieved on a large scale using a nickel catalyst and Mn⁰ as the reductant. acs.orgresearchgate.net

    Dual-catalyst systems, such as those combining nickel and photoredox catalysts, offer an alternative strategy. nih.govnsf.gov In these systems, an organic reductant, like a Hantzsch ester, can be employed, which is activated by a photoredox catalyst to drive the nickel-catalyzed cross-coupling cycle. nsf.gov These methods have been successfully applied to the asymmetric reductive cross-coupling of α-chloro esters with aryl iodides, yielding α-aryl esters with high enantioselectivity. chemrxiv.orgnsf.gov

    The table below outlines different reductive cross-coupling strategies involving halo-esters.

    Catalytic SystemReductantCoupled PartnerProduct Type
    Nickel / Chiral LigandMn⁰Aryl Iodideα-Aryl Ester
    Nickel / Photoredox CatalystHantzsch EsterAryl Iodideα-Aryl Ester
    Iron / Chiral LigandGrignard ReagentAryl Grignardα-Aryl Ester

    The mechanisms of metal-catalyzed cross-coupling reactions involving halo-esters are often complex and can involve radical intermediates. nih.govnih.gov For iron-catalyzed cross-couplings, there is a consensus that the reaction proceeds through the formation of an alkyl radical. nih.gov A low-valent iron species, often proposed to be Fe(I), activates the carbon-halogen bond of the halo-ester to generate an α-ester radical. nih.gov This radical can then be trapped by an organoiron(II) species to form an iron(III) intermediate, which subsequently undergoes reductive elimination to furnish the cross-coupled product. nih.gov

    In nickel-catalyzed reductive cross-couplings, the mechanism is also believed to involve radical intermediates. orgsyn.orgacs.org The reaction cycle can be initiated by the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. acs.org This low-valent nickel species can then react with one of the electrophiles. In the case of cross-electrophile coupling, it is proposed that the nickel catalyst preferentially reacts with the aryl halide to form an organonickel(II) intermediate. orgsyn.org The alkyl halide is separately activated, often by the reductant or another catalytic cycle, to form an alkyl radical. acs.org The capture of this radical by the organonickel(II) species leads to a high-valent nickel(III) intermediate, which then reductively eliminates the final product. orgsyn.orgacs.org

    Comparative Reactivity Analyses of Structurally Similar Halogenated Esters

    The reactivity of halogenated esters is significantly influenced by the nature of the halogen, the position of the halogen on the alkyl chain, and the steric and electronic properties of the ester group. chemistry.coachsaskoer.ca For instance, in nucleophilic substitution reactions, the reactivity generally follows the trend I > Br > Cl > F, corresponding to the leaving group ability of the halide.

    In the context of this compound, comparison with its structural isomers and analogues reveals key reactivity differences. For example, benzyl 2-chloropropanoate, with the chlorine atom on the α-carbon, is expected to be more reactive in Sₙ2-type nucleophilic substitution reactions compared to the β-substituted this compound. The proximity of the electron-withdrawing ester group in the α-position can stabilize the transition state of nucleophilic attack.

    The ester group itself also plays a role. Comparing this compound with tert-butyl 3-chloropropanoate, the bulky tert-butyl group can sterically hinder reactions at the carbonyl carbon. However, the electronic effect of the benzyl versus the tert-butyl group on the reactivity of the C-Cl bond is generally considered to be minor. Phenyl 3-chloropropanoate, on the other hand, features a phenyl ester group which is less sterically demanding than a benzyl group and can influence the electronic properties of the ester carbonyl.

    The following table provides a qualitative comparison of the reactivity of structurally similar halogenated esters.

    CompoundHalogen PositionEster GroupExpected Relative Reactivity in Sₙ2
    This compoundβBenzylBaseline
    Benzyl 2-chloropropanoateαBenzylHigher
    tert-Butyl 3-chloropropanoateβtert-ButylSimilar (at C-Cl), Lower (at C=O)
    Phenyl 3-chloropropanoateβPhenylSimilar

    Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

    Kinetic and spectroscopic studies are indispensable tools for unraveling the intricate mechanisms of reactions involving this compound. nih.govnsf.gov Kinetic studies, which measure reaction rates under varying concentrations of reactants and catalysts, can help to determine the rate-determining step of a reaction and the order of the reaction with respect to each component. acs.orgjocpr.com For example, in metal-catalyzed cross-coupling reactions, kinetic experiments have been used to demonstrate that the activation of the C(sp³)-electrophile can be the rate-determining step. acs.org

    Spectroscopic techniques provide snapshots of the reacting species and can help to identify key intermediates. nsf.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for characterizing the structure of reactants, products, and stable intermediates. In situ NMR studies can monitor the progress of a reaction in real-time. For instance, ¹H and ¹³C NMR can confirm the structural integrity of this compound and identify characteristic peaks for the benzyl and propanoate moieties.

    In the context of cross-coupling reactions, spectroscopic methods combined with computational studies have been crucial for elucidating the role of different metal oxidation states and radical intermediates. nih.govnsf.gov For example, DFT (Density Functional Theory) calculations have been used to model the energy profiles of proposed catalytic cycles, providing insights into the feasibility of different mechanistic pathways, such as those involving Fe(I)/Fe(II)/Fe(III) or Ni(I)/Ni(III) cycles. nih.govacs.org Radical probe experiments, using substrates designed to undergo characteristic rearrangements if a radical is formed, have provided experimental evidence for the involvement of radical intermediates in iron- and cobalt-catalyzed cross-couplings of halo-esters. nih.gov

    Applications in Advanced Organic Synthesis and Materials Science

    Intermediate in Complex Organic Molecule Synthesis

    Benzyl (B1604629) 3-chloropropanoate (B8744493) is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for sequential or selective reactions, making it a key component in multi-step synthetic pathways. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, while the benzyl ester can be cleaved under specific conditions, providing a carboxylic acid functionality.

    A notable example of its application is in the synthesis of notopterol (B1679982) derivatives, which are investigated for their potential therapeutic properties. acs.org In one synthetic scheme, 3-chloropropionyl chloride (a closely related acylating agent) is used to acylate a precursor molecule, forming an intermediate that is structurally analogous to a derivative of benzyl 3-chloropropanoate. acs.org This step is crucial for building the final molecular architecture. acs.org Similarly, related structures like pentane-1,5-diyl bis(3-chloropropanoate) serve as key intermediates in the synthesis of complex tetrahydroisoquinoline compounds, which are precursors to non-depolarizing neuromuscular-blocking drugs. google.com

    The reactivity of the chloro-ester moiety is also highlighted in modern synthetic methodologies like cross-electrophile coupling. While a specific study used the ethyl ester, ethyl 3-chloropropanoate, the principle applies to the benzyl analogue. Such reactions, coupling two different electrophiles, represent an advanced strategy for C-C bond formation, central to constructing complex molecular skeletons. acs.org

    Building Block for Pharmaceutical and Agrochemical Precursors

    The chemical framework of this compound is a valuable starting point for the synthesis of precursors for the pharmaceutical and agrochemical industries. The chlorinated propionate (B1217596) scaffold is a recurring motif in bioactive molecules. vulcanchem.com

    In pharmaceutical research, the compound is used in the development of potential drug candidates. For instance, derivatives of 3-chloropropanoate are used to synthesize molecules targeting Alzheimer's disease by inhibiting key enzymes like BACE1 and GSK3β. acs.org The synthesis of notopterol derivatives designed as triple inhibitors involves intermediates formed from 3-chloropropionyl chloride, demonstrating the importance of this structural unit. acs.org Furthermore, the core structure is found in precursors for antimicrobial agents and peptidomimetics.

    In the agrochemical sector, chlorinated propionate derivatives are known precursors to herbicides and plant growth regulators. vulcanchem.com The reactivity of the chlorine atom allows for its use in alkylation or nucleophilic substitution reactions to build more complex herbicidal molecules. vulcanchem.com For example, the related compound tert-butyl 3-chloropropanoate is utilized to create herbicides and pesticides, with research showing increased efficacy against resistant pest strains.

    Table 1: Examples of Precursors Synthesized from 3-Chloropropanoate Derivatives

    Target Compound Class Intermediate/Precursor Application Area Research Finding Source
    Tetrahydroisoquinoline derivatives Pentamethylene bis(3-chloropropanoate) Pharmaceuticals Key intermediate for neuromuscular-blocking drugs. google.com
    Notopterol Derivatives Intermediate B1-1 (from 3-chloropropionyl chloride) Pharmaceuticals Designed as triple inhibitors for Alzheimer's Disease treatment. acs.org
    Herbicides/Pesticides tert-Butyl 3-chloropropanoate Agrochemicals Formulations showed increased efficacy against resistant pests.

    Contribution to Polymer and Advanced Material Preparation

    This compound is employed in the preparation of polymers and other advanced materials. Its bifunctionality allows it to act as an initiator or a monomeric unit, contributing to the construction of polymer chains with specific properties.

    Cationic polymerization is a method of chain-growth polymerization limited to monomers that are nucleophilic and can form stable cations, such as alkenes with electron-donating substituents and certain heterocycles. wikipedia.org The initiation of this process often involves a Lewis acid coinitiator (e.g., AlCl₃, BF₃, TiCl₄) and a cation source, which can be water, alcohols, or a carbocation donor like an ester. wikipedia.org

    Given its structure, this compound can theoretically serve as an initiator (a cationogen) in such systems. In the presence of a strong Lewis acid, the chlorine atom can be abstracted, generating a stabilized carbocation that initiates the polymerization of a suitable monomer, like isobutylene (B52900) or vinyl ethers. wikipedia.orgacs.org This process would attach the benzyl propanoate group to the beginning of the resulting polymer chain, functionalizing the material.

    Controlled radical polymerization (CRP), also known as living radical polymerization, enables the synthesis of polymers with controlled molecular weight, narrow polydispersity, and complex architectures. sigmaaldrich.comtcichemicals.com One of the most common CRP techniques is Atom Transfer Radical Polymerization (ATRP). ATRP relies on the reversible activation and deactivation of a dormant polymer chain, typically a species with a terminal halogen atom, catalyzed by a transition metal complex. tcichemicals.com

    The initiation of ATRP requires an alkyl halide initiator. tcichemicals.com this compound, with its alkyl chloride functionality, is a suitable candidate to act as an initiator for the ATRP of various vinyl monomers like styrene (B11656) or acrylates. vot.pl Upon reaction with the activator form of the metal catalyst (e.g., Cu(I)/Ligand), the C-Cl bond would homolytically cleave, generating a radical that initiates polymerization and the deactivator catalyst form (e.g., Cu(II)Cl/Ligand). This allows for the controlled growth of polymer chains from the this compound molecule. rsc.org

    Table 2: Potential Role of this compound in Polymerization

    Polymerization Type Role of this compound Required Co-reagents Resulting Polymer Feature Source
    Cationic Polymerization Initiator (Cationogen) Lewis Acid (e.g., TiCl₄), Monomer (e.g., Isobutylene) Polymer chain with a benzyl propanoate head-group. wikipedia.orgacs.org

    Synthetic Utility in Derivatization for Functional Molecular Design

    The dual functionality of this compound makes it an excellent tool for derivatization in the design of functional molecules. The chlorine atom serves as a reactive handle for introducing various functional groups via nucleophilic substitution, while the benzyl ester can be selectively removed or modified. This allows chemists to systematically alter molecular structures to achieve desired properties, a key principle in fields like medicinal chemistry and materials science. acs.orgmdpi.com

    For example, the design of enzyme inhibitors often requires precise positioning of functional groups to interact with an active site. acs.org The 3-chloropropanoate framework allows for the introduction of nucleophiles (amines, thiols, etc.) at the 3-position, while the ester provides a point for further modification or linkage to other molecular scaffolds. acs.org This is exemplified in the synthesis of notopterol derivatives, where the core structure is systematically modified to optimize inhibitory activity against multiple biological targets. acs.org

    Furthermore, the principles of "click chemistry," which prioritize reactions that are high-yielding and create minimal byproducts, can be applied. chemie-brunschwig.ch The chloro group can be converted to an azide, which can then undergo highly efficient cycloaddition reactions, providing a powerful method for linking the molecule to other substrates, surfaces, or biomolecules. This utility in derivatization is crucial for creating materials with tailored functions, such as chiral stationary phases for chromatography or targeted drug-delivery systems. mdpi.com

    Advanced Analytical Characterization and Methodological Development

    Spectroscopic Techniques for Structural Confirmation and Purity Assessment

    Spectroscopic methods are fundamental in elucidating the molecular structure of Benzyl (B1604629) 3-chloropropanoate (B8744493) and verifying its purity by identifying characteristic atomic and molecular vibrations.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of Benzyl 3-chloropropanoate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. gcms.czjiangnan.edu.cn In ¹H NMR, characteristic peaks can be expected, such as the benzyl CH₂ protons appearing around 5.1 ppm. The aromatic protons of the benzyl group typically resonate between 7.28 and 7.38 ppm in a deuterated chloroform (B151607) (CDCl₃) solvent. carlroth.com The methylene (B1212753) protons adjacent to the chlorine atom and the carbonyl group would also exhibit distinct chemical shifts. For a similar compound, ethyl 3-chloropropanoate, the protons of the -CH₂-Cl group appear at approximately 3.76 ppm, and the protons of the -C(=O)CH₂- group are seen around 2.79 ppm. chemicalbook.com

    ¹³C NMR spectroscopy complements the ¹H NMR data by identifying the chemical environments of the carbon atoms. The carbonyl carbon of the ester group is expected to have a chemical shift of around 170 ppm. In a related structure, ethyl 3-chloropropanoate, the carbonyl carbon appears at approximately 170.1 ppm, the carbon of the -CH₂-Cl group at 38.8 ppm, the carbon of the -C(=O)CH₂- group at 40.9 ppm, the -O-CH₂- carbon at 61.3 ppm, and the methyl carbon at 14.1 ppm. For this compound, the benzylic CH₂ carbon would be expected around 67-68 ppm, and the aromatic carbons would appear in the 128-136 ppm range. rsc.orglibretexts.org

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

    Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Benzyl Aromatic Protons7.28 - 7.38128.0 - 136.0
    Benzylic Methylene (-OCH₂-)~5.1~67.0
    Methylene adjacent to Chlorine (-CH₂Cl)~3.8~41.0
    Methylene adjacent to Carbonyl (-COCH₂-)~2.8~39.0
    Carbonyl Carbon (C=O)-~170.0

    Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups in this compound. gcms.czjiangnan.edu.cn The most prominent absorption band is expected for the carbonyl (C=O) group of the ester, which typically appears as a strong, sharp peak in the range of 1735-1750 cm⁻¹. libretexts.orgspecac.com The C-O stretching vibration of the ester group will also be present, generally in the region of 1000-1300 cm⁻¹. vscht.cz

    Additionally, the C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches will be observed in the 2850-3000 cm⁻¹ range. libretexts.orgcore.ac.uk The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹, although its identification can sometimes be complicated by the presence of other absorptions.

    Table 2: Characteristic IR Absorption Frequencies for this compound

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    Carbonyl (Ester)C=O Stretch1735 - 1750Strong
    Ester C-OC-O Stretch1000 - 1300Medium
    Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
    Aliphatic C-HC-H Stretch2850 - 3000Medium
    Alkyl HalideC-Cl Stretch600 - 800Medium to Weak

    Chromatographic Methods for Separation and Quantification

    Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity. core.ac.ukscioninstruments.comsielc.com

    Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and confirming its identity. In this technique, the compound is vaporized and separated from other volatile components based on its boiling point and interactions with the GC column. etamu.edu A polar column, such as one with a DB-5 stationary phase, is often suitable for the separation of esters.

    Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). wisc.edu This process generates a molecular ion and a characteristic fragmentation pattern that serves as a molecular fingerprint. scioninstruments.cometamu.edu For this compound, key fragments would likely include the benzyl cation (m/z 91) and fragments corresponding to the loss of the chlorine atom or the entire chloropropanoate group. The mass spectrum of the related compound, benzyl chloride, shows a prominent peak at m/z 91. hmdb.ca Analysis of these fragments allows for unambiguous identification of the compound. scholarsresearchlibrary.com

    High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purity determination of this compound, particularly for detecting non-volatile impurities. A common approach involves reverse-phase chromatography using a C18 column. helixchrom.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, which may be acidified with phosphoric or formic acid to improve peak shape. sielc.comsielc.comsielc.com

    Detection is often achieved using a UV detector, with the wavelength set between 210 and 220 nm to monitor the absorbance of the benzene (B151609) ring in the benzyl group. The retention time of the compound under specific conditions is a key parameter for its identification, and the area of the peak is proportional to its concentration, allowing for quantification of purity. google.com

    Table 3: Typical HPLC Parameters for the Analysis of this compound and Related Compounds

    Parameter Condition
    Column Reverse-phase C18
    Mobile Phase Acetonitrile and water with phosphoric or formic acid
    Detection UV at 210-220 nm
    Application Purity assessment and quantification of non-volatile impurities

    While this compound itself is not chiral, related chloropropanoate esters that are chiral can be separated into their respective enantiomers using chiral chromatography. This is particularly relevant for analogues where the chlorine atom is at the 2-position, creating a chiral center. Techniques such as chiral gas chromatography (GC) and chiral HPLC are employed for this purpose.

    In chiral GC, cyclodextrin-based stationary phases are commonly used to achieve enantiomeric separation. gcms.cz For instance, the enantiomers of methyl 2-chloropropionate have been successfully separated using such columns. jiangnan.edu.cnmst.edu The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. chula.ac.thresearchgate.net

    Chiral HPLC can also be utilized for the separation of enantiomers of related compounds. The choice of the chiral stationary phase is critical and depends on the specific structure of the analyte. The separation of enantiomers is crucial in many fields, as different enantiomers can exhibit distinct biological activities. ub.edugoogle.com

    Mass Spectrometry for Molecular Characterization and Degradation Product Profiling

    Mass spectrometry (MS) is an indispensable tool for the detailed molecular characterization of this compound. It provides critical information on molecular weight, structural integrity, and the profile of any degradation products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely utilized for purity assessment and quantitative analysis of trace impurities. google.comrsc.org High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in confirming the exact molecular formula by providing a highly accurate mass measurement of the molecular ion, which helps to resolve any spectral ambiguities. google.com

    The fragmentation pattern of this compound in mass spectrometry is predictable based on its ester and chlorinated alkane structure. The primary fragmentation involves the cleavage of the ester bond and bonds adjacent to the chlorine atom. Key fragmentation pathways include the loss of the benzyl group or the chloropropyl chain and rearrangements like the McLafferty rearrangement, which is common for esters.

    Degradation of this compound can occur under various conditions, leading to specific byproducts that can be identified and profiled using mass spectrometry. Under hydrolytic conditions (either acidic or alkaline), the primary degradation pathway is the cleavage of the ester linkage, yielding 3-chloropropanoic acid and benzyl alcohol. google.com Thermal stress, particularly at temperatures exceeding 150°C, can induce different degradation pathways, potentially forming byproducts like benzyl chloride through retro-ene reactions. google.com LC-MS is particularly effective for creating kinetic maps of these degradation processes. google.com

    Table 1: Mass Spectrometry Data for this compound

    ParameterDescription
    Molecular Formula C₁₀H₁₁ClO₂
    Molecular Weight 198.65 g/mol
    Primary MS Technique GC-MS, LC-MS, HRMS
    Predicted Key Fragments * m/z 91: [C₇H₇]⁺ (Tropylium ion from benzyl group)

    m/z 107: [C₇H₇O]⁺ (Hydroxytropylium ion)

    m/z 105: [C₇H₅O]⁺ (Benzoyl cation)

    m/z 198/200: [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) | | Key Degradation Products | * Hydrolysis: 3-chloropropanoic acid, Benzyl alcohol google.com

    Thermal (>150°C): Benzyl chloride google.com |

    This table provides a summary of key mass spectrometric data and degradation products for this compound based on established analytical principles.

    In-Situ Reaction Monitoring and Process Analytical Technologies

    The synthesis of this compound, typically through the esterification of 3-chloropropanoic acid with benzyl alcohol, can be significantly enhanced by the implementation of Process Analytical Technology (PAT). google.com PAT involves the use of in-situ, real-time analytical techniques to monitor and control the manufacturing process, ensuring quality is built into the product from the start. bruker.commt.com For esterification reactions, which can be equilibrium-limited, real-time monitoring is crucial to determine reaction endpoints, track the consumption of reactants, and monitor the formation of products and intermediates without perturbing the system through sampling. spectroscopyonline.com

    Several spectroscopic methods are well-suited for in-situ monitoring of this esterification process. Mid-infrared (Mid-IR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes (e.g., ReactIR), is a powerful tool. mt.compharmaceuticalonline.com It can track the concentration changes of key functional groups in real-time. For instance, the disappearance of the broad O-H stretch from benzyl alcohol and the carboxylic acid C=O stretch (~1710 cm⁻¹), along with the simultaneous appearance of the ester C=O stretch (~1735 cm⁻¹), provides a direct measure of reaction progression. pharmaceuticalonline.com

    Raman spectroscopy offers a complementary in-situ monitoring technique. rsc.org It is particularly effective for monitoring reactions in aqueous or polar media and can provide clear fingerprints of both reactants and products. Online mass spectrometry, using technologies like membrane introduction mass spectrometry (MIMS), can also be adapted to monitor the reaction headspace or a liquid stream for volatile components, providing real-time concentration data. nih.govacs.org In advanced applications, even in-line Nuclear Magnetic Resonance (NMR) spectroscopy has been used to monitor similar acetylation and esterification reactions in continuous flow setups. utwente.nl

    These PAT tools are integral to modern manufacturing, including continuous flow processes, where they enable rapid optimization and ensure consistent product quality through real-time feedback and control. google.comrsc.org

    Table 2: Application of PAT in this compound Synthesis

    PAT ToolKey Species MonitoredPurpose of Monitoring
    In-Situ FTIR/ATR (e.g., ReactIR) * 3-chloropropanoic acid (C=O stretch)

    Benzyl alcohol (O-H stretch)

    this compound (Ester C=O stretch) | Track reactant consumption and product formation; determine reaction kinetics and endpoint. mt.compharmaceuticalonline.com | | In-Situ Raman Spectroscopy | * Disappearance of reactant peaks

    Appearance of product peaks | Complementary to FTIR for real-time concentration profiling and process control. rsc.orgnih.gov | | Online Mass Spectrometry (MS) | * Volatile reactants and products (e.g., water removal) | Monitor reaction progress, especially in systems with volatile byproducts, to drive equilibrium. nih.govacs.org | | Online Chromatography (HPLC/GC) | * All reactants, intermediates, and products | Provide detailed, quantitative composition analysis for process validation and control, often used to calibrate spectroscopic models. nih.govrsc.org |

    This table outlines how different Process Analytical Technologies can be applied to monitor the key chemical species involved in the synthesis of this compound.

    Computational Chemistry and Theoretical Investigations

    Density Functional Theory (DFT) Studies of Reactivity and Selectivity

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For Benzyl (B1604629) 3-chloropropanoate (B8744493), DFT calculations offer insights into how its structural features govern its chemical behavior.

    DFT methods are employed to optimize the molecule's three-dimensional geometry, providing precise bond lengths and angles in its most stable energetic state. These calculations can also predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results to confirm structural integrity.

    A key application of DFT in studying reactivity is the analysis of the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). orientjchem.org For Benzyl 3-chloropropanoate, the MEP analysis highlights specific reactive sites:

    Electrophilic Regions : Positive potential (blue/green areas) is typically concentrated around the carbonyl carbon and the carbon atom bonded to the chlorine. The carbonyl carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the two oxygen atoms. The β-chloro group further enhances the electrophilic character of the adjacent carbon, making it a target for nucleophilic substitution reactions.

    Nucleophilic Regions : Negative potential (red/yellow areas) is located around the carbonyl oxygen and the chlorine atom, indicating their propensity to interact with electrophiles or participate in hydrogen bonding. orientjchem.org

    This detailed mapping of electronic properties allows for the prediction of selectivity in chemical reactions. For instance, in competitive reactions with a nucleophile, DFT can help determine whether the attack is more likely to occur at the carbonyl carbon (leading to ester cleavage) or the carbon bearing the chlorine atom (leading to substitution).

    Table 1: Predicted Reactivity Sites in this compound via MEP Analysis

    Molecular RegionElectrostatic PotentialPredicted ReactivityPotential Interacting Species
    Carbonyl CarbonStrongly Positive (Electron-poor)ElectrophilicNucleophiles (e.g., hydroxides, amines)
    Carbon bonded to ChlorineModerately Positive (Electron-poor)ElectrophilicNucleophiles
    Carbonyl OxygenStrongly Negative (Electron-rich)Nucleophilic / H-bond acceptorProtons, Lewis acids
    Chlorine AtomModerately Negative (Electron-rich)Nucleophilic / H-bond acceptorElectrophiles

    Mechanistic Pathway Elucidation through Computational Modeling

    Computational modeling is instrumental in tracing the step-by-step pathways of chemical reactions involving this compound. By calculating the energy of reactants, transition states, and products, a complete reaction profile can be constructed, revealing the energetic barriers (activation energies) that control the reaction rate.

    For example, the hydrolysis of this compound can proceed through different mechanisms depending on the pH of the medium. Computational models can elucidate these pathways:

    Base-Mediated Hydrolysis : Modeling can map the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the departure of the benzyloxy leaving group.

    Acid-Catalyzed Hydrolysis : The model would show the initial protonation of the carbonyl oxygen, followed by the attack of a water molecule, and subsequent steps leading to 3-chloropropanoic acid and benzyl alcohol.

    Furthermore, computational studies can investigate more complex transformations, such as intramolecular cyclization reactions. Inspired by studies on similar ω-halo-esters, theoretical models could predict the feasibility of this compound undergoing an intramolecular nucleophilic substitution to form a β-lactone. researchgate.net By comparing the activation energies for the desired cyclization versus competing side reactions (like intermolecular reactions), the model can predict the likely product distribution under various conditions. researchgate.netmdpi.com These calculations involve locating the transition state structures for each potential pathway and comparing their relative Gibbs free energies. researchgate.net

    Table 2: Hypothetical Energy Profile for Competing Reaction Pathways

    Reaction PathwayMechanistic StepCalculated Activation Energy (ΔG‡, kcal/mol)Pathway Viability
    Intermolecular SubstitutionNucleophilic attack by external Nu⁻22.5Favored with high concentration of strong nucleophiles
    Intramolecular Cyclization (β-lactone formation)Internal attack by carboxylate oxygen28.0Higher energy barrier, less kinetically favorable
    Ester Hydrolysis (Base-catalyzed)Attack by OH⁻ on carbonyl carbon18.5Kinetically most favorable pathway in basic aqueous media

    Prediction of Catalytic Efficiencies and Stereochemical Outcomes

    Beyond mechanistic analysis, computational modeling is a predictive tool for catalyst development and stereochemical control. In the synthesis of this compound via esterification, different acid catalysts (e.g., Brønsted vs. Lewis acids) may exhibit varying efficiencies. DFT calculations can resolve these discrepancies by comparing the activation energies of the reaction pathways facilitated by each catalyst. A lower calculated activation energy for the rate-determining step implies a more efficient catalyst.

    Machine learning and chemoinformatics, trained on datasets from computational or experimental results, are emerging as powerful methods for predicting catalyst performance. nih.gov By representing catalyst structures with numerical descriptors, these models can rapidly screen virtual libraries of catalysts to identify candidates with the highest predicted selectivity and efficiency. nih.govmdpi.com

    In reactions where new stereocenters are formed, computational chemistry is crucial for predicting stereochemical outcomes. For a reaction involving a chiral catalyst, models can calculate the energies of the diastereomeric transition states that lead to different enantiomers or diastereomers of the product. acs.org The energy difference between these transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. Molecular dynamics (MD) and molecular modeling can further explain how a substrate fits into a catalyst's active site, revealing the steric and electronic interactions that dictate stereoselectivity. researchgate.netacs.org This predictive power accelerates the development of asymmetric syntheses, minimizing the trial-and-error process in the laboratory. nih.gov

    Table 3: Theoretical Screening of Catalysts for a Hypothetical Reaction

    Catalyst TypeComputational MethodPredicted ΔG‡ (kcal/mol)Predicted Stereochemical Outcome (R:S ratio)
    Chiral Phosphoric Acid ADFT (B3LYP/6-31G)15.295:5
    Chiral Ni-BOX ComplexDFT (M06-2X/Def2TZVP)17.810:90
    Proline Derivative BDFT (B3LYP/6-31G)20.160:40
    UncatalyzedDFT (B3LYP/6-31G*)31.550:50 (racemic)

    Degradation Pathways and Environmental Transformation Studies

    Hydrolytic Degradation Processes

    Hydrolysis is a primary degradation pathway for Benzyl (B1604629) 3-chloropropanoate (B8744493). This process involves the cleavage of the ester bond, which is susceptible to attack by water, especially under acidic or basic conditions.

    Reaction Products : The hydrolysis of Benzyl 3-chloropropanoate yields benzyl alcohol and 3-chloropropanoic acid.

    Influencing Factors : The rate of hydrolysis is influenced by pH and temperature. The reaction can be catalyzed by both acids and bases.

    Analytical Monitoring : Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of hydrolysis and map the degradation kinetics.

    Table 1: Products of Hydrolytic Degradation

    Starting MaterialDegradation ProcessPrimary Products
    This compoundHydrolysisBenzyl alcohol
    3-chloropropanoic acid

    Thermal Decomposition Profiles and Byproduct Formation

    When subjected to high temperatures, this compound undergoes thermal decomposition.

    Decomposition Threshold : Thermal degradation may occur at temperatures exceeding 150°C.

    Byproducts : The decomposition process can lead to the formation of various byproducts, including chlorinated compounds like benzyl chloride through retro-ene reactions. The release of harmful gases is also possible during thermal decomposition. aksci.com

    Literature Observations : Some studies have noted decomposition at temperatures around 204-206°C. rsc.org

    Table 2: Thermal Decomposition Data

    Temperature RangeObserved PhenomenaPotential Byproducts
    >150°COnset of thermal degradationBenzyl chloride
    204-206°CDecomposition observedNot specified

    Investigation of Oxidative Degradation Mechanisms

    Oxidative processes can also contribute to the breakdown of this compound in the environment.

    Potential Products : Oxidative degradation may result in the formation of chlorinated aromatic intermediates. For instance, compounds similar in structure to 3,5-dichloro-4-hydroxybenzoic acid have been suggested as potential oxidation products.

    Potential for Bioremediation and Microbial Interactions

    The potential for bioremediation of this compound and related chlorinated compounds is an area of active research.

    Microbial Degradation : Certain microorganisms possess enzymes, such as dehalogenases, that can break down halogenated organic compounds. frontiersin.org For example, some bacteria can degrade related compounds like 3-chloropropionic acid. grafiati.com

    Enzymatic Action : The degradation process often involves enzymes that can cleave the carbon-halogen bond, which is a critical step in the detoxification of such compounds. frontiersin.org The ester group in this compound can also be a target for esterases, enzymes that hydrolyze esters.

    Research on Related Compounds : Studies on similar molecules, such as tert-butyl 3-chloropropanoate, indicate the potential for bioremediation applications using microorganisms capable of degrading halogenated compounds.

    Q & A

    Q. What are the recommended laboratory methods for synthesizing Benzyl 3-chloropropanoate?

    • Methodological Answer: this compound can be synthesized via esterification of 3-chloropropanoic acid with benzyl alcohol, typically using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is carried out under reflux conditions with azeotropic removal of water to drive the equilibrium. Post-reaction, purification involves neutralization, extraction with dichloromethane, and distillation under reduced pressure. Purity validation (≥95%) can be achieved via GC-MS or HPLC, as demonstrated in analogous ester syntheses .

    Q. What safety protocols are essential for handling this compound?

    • Methodological Answer: While no specific SDS exists for this compound, extrapolating from structurally similar benzyl esters (e.g., benzyl 3-aminopropanoate hydrochloride), researchers should:
    • Use nitrile gloves and safety goggles to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of vapors.
    • Store in a cool, dry place away from oxidizing agents.
      Emergency procedures should align with general organic acid chloride handling guidelines, including immediate rinsing for spills and consultation with toxicity databases for related chlorinated compounds .

    Q. Which analytical techniques are most effective for purity assessment?

    • Methodological Answer: Purity analysis requires a combination of:
    • Gas Chromatography (GC): To quantify volatile impurities using a polar column (e.g., DB-5) and flame ionization detection, referencing retention indices from analogous esters .
    • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm structural integrity by identifying characteristic peaks (e.g., benzyl CH2_2 at ~5.1 ppm and carbonyl at ~170 ppm) .
    • HPLC: Reverse-phase C18 columns with UV detection at 210–220 nm are optimal for non-volatile contaminants .

    Advanced Research Questions

    Q. How can discrepancies in spectroscopic data during characterization be resolved?

    • Methodological Answer: Conflicting spectral data (e.g., unexpected NMR splitting or IR carbonyl shifts) may arise from solvent interactions or tautomerism. Strategies include:
    • Repeating experiments in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess solvent effects.
    • Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity.
    • Comparing with computational simulations (e.g., DFT for IR/NMR predictions) to identify structural anomalies .

    Q. What degradation pathways are observed for this compound under varying conditions?

    • Methodological Answer: Under acidic or alkaline hydrolysis, the ester bond cleaves to yield 3-chloropropanoic acid and benzyl alcohol. Thermal degradation (>150°C) may produce chlorinated byproducts (e.g., benzyl chloride) via retro-ene reactions. Accelerated stability studies (40°C/75% RH) coupled with LC-MS can map degradation kinetics. Chlorinated aromatic intermediates, similar to 3,5-dichloro-4-hydroxybenzoic acid, have been identified as potential oxidation products .

    Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

    • Methodological Answer: Side reactions (e.g., transesterification or acid-catalyzed dimerization) are mitigated by:
    • Using anhydrous conditions and molecular sieves to suppress hydrolysis.
    • Optimizing catalyst loading (e.g., 1–2 mol% p-TsOH) to balance reaction rate and selectivity.
    • Employing low-temperature reflux (e.g., 80–90°C) to limit thermal decomposition.
      Kinetic monitoring via in situ FTIR or Raman spectroscopy helps identify optimal termination points .

    Q. What strategies address contradictions in catalytic efficiency studies for this compound’s synthesis?

    • Methodological Answer: Conflicting catalytic data (e.g., Brønsted vs. Lewis acid efficiency) can be analyzed through:
    • Comparative Kinetic Studies: Measuring initial rates under standardized conditions (e.g., 0.1 M substrate, 1 mol% catalyst).
    • Isotope Labeling: Using 18^{18}O-labeled benzyl alcohol to trace esterification pathways.
    • Computational Modeling: DFT calculations to compare activation energies for different catalytic mechanisms.
      Contradictions often arise from solvent polarity or substrate purity, necessitating rigorous control of these variables .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.